Methyl 4-(4-(4-chloro-3-methylphenoxy)phenyl)-2,4-dioxobutanoate

Description

Molecular Architecture and Functional Group Identification

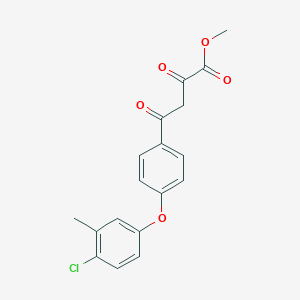

This compound presents a sophisticated molecular architecture characterized by multiple aromatic systems connected through an ether linkage and terminated with a β-diketone ester functionality. The compound possesses the molecular formula C₁₈H₁₅ClO₅ with a molecular weight of 346.76 grams per mole. The structural framework consists of three primary components: a chlorinated methylphenyl ring, a phenoxy bridge, and a dioxobutanoate chain with methyl ester termination.

The aromatic system features two benzene rings connected via an ether oxygen atom, creating a diphenyl ether motif that is fundamental to the compound's overall geometry. The first aromatic ring carries both chlorine and methyl substituents in a specific substitution pattern, with the chlorine atom positioned at the 4-position and the methyl group at the 3-position relative to the ether linkage. This substitution pattern creates significant electronic effects that influence the overall molecular properties and reactivity.

The β-diketone functionality represents a crucial structural element, characterized by two carbonyl groups separated by a methylene bridge. This arrangement creates a 1,3-dicarbonyl system that exhibits distinctive chemical behavior, including the potential for keto-enol tautomerism. The presence of the methyl ester group at the terminal position adds another layer of functionality, contributing to the compound's overall polarity and potential for intermolecular interactions.

| Functional Group | Position | Electronic Effect | Structural Impact |

|---|---|---|---|

| Chloro substituent | 4-position on phenyl ring | Electron-withdrawing | Increases ring electronegativity |

| Methyl substituent | 3-position on phenyl ring | Electron-donating | Provides steric bulk |

| Phenoxy linkage | Bridge between aromatics | Electron-donating | Creates conjugated system |

| β-Diketone | Central chain | Electron-withdrawing | Enables tautomerism |

| Methyl ester | Terminal position | Electron-withdrawing | Affects solubility |

The structural complexity extends to the conformational possibilities arising from the multiple rotatable bonds present in the molecule. The phenoxy linkage provides a flexible connection between the two aromatic systems, while the alkyl chain connecting to the β-diketone system offers additional conformational freedom. These structural features combine to create a molecule with significant three-dimensional complexity and multiple possible conformational states.

Stereochemical Considerations and Conformational Dynamics

The stereochemical analysis of this compound reveals several critical aspects related to molecular conformation and dynamic behavior. The compound does not possess traditional chiral centers, but exhibits significant conformational complexity due to restricted rotation around specific bonds and the potential for atropisomerism around the phenoxy linkage.

The β-diketone moiety introduces substantial conformational considerations through the possibility of keto-enol tautomerism. Research on similar β-diketone systems demonstrates that the equilibrium between keto and enol forms is highly dependent on environmental factors including solvent polarity, temperature, and the presence of hydrogen bonding partners. Density functional theory calculations on related β-diketone compounds indicate that the interconversion barrier between tautomeric forms can reach 62-63 kilocalories per mole in the gas phase, though this barrier is significantly reduced in the presence of protic solvents.

The phenoxy linkage creates another important conformational feature through the dihedral angle between the two aromatic rings. Studies on unsymmetrical diaryl-β-diketones demonstrate that molecular conformation significantly affects photophysical properties, with planar conformations exhibiting enhanced fluorescence quantum yields compared to twisted arrangements. The specific substitution pattern in this compound, particularly the chlorine and methyl substituents, influences the preferred dihedral angles through steric and electronic effects.

| Conformational Feature | Energy Barrier | Environmental Sensitivity | Structural Consequence |

|---|---|---|---|

| Keto-enol tautomerism | 62-63 kcal/mol (gas phase) | High | Altered electronic distribution |

| Phenoxy rotation | 10-15 kcal/mol | Moderate | Variable ring planarity |

| Ester rotation | 3-5 kcal/mol | Low | Minimal structural impact |

| Chain flexibility | 1-3 kcal/mol | Low | Multiple conformers |

The chloro and methyl substituents on the phenyl ring create an asymmetric electronic environment that influences the rotational preferences around the phenoxy bond. The chlorine atom, being strongly electron-withdrawing, affects the electron density distribution throughout the aromatic system, while the methyl group provides both electronic donation and steric hindrance. These effects combine to create preferred conformational arrangements that minimize both steric clashes and electronic repulsion.

Dynamic nuclear magnetic resonance studies on related compounds suggest that conformational interconversion occurs on timescales that are fast relative to typical nuclear magnetic resonance measurements at room temperature. However, the specific substitution pattern in this compound may lead to sufficiently high barriers to allow observation of distinct conformational signals under appropriate conditions.

Computational Modeling of Electronic Structure

Computational analysis of this compound requires sophisticated quantum mechanical methods to accurately describe the complex electronic structure arising from the extended conjugated system and multiple functional groups. Density functional theory calculations using hybrid functionals such as B3LYP with appropriate basis sets provide reliable predictions of molecular geometry, electronic properties, and spectroscopic characteristics.

The electronic structure exhibits significant complexity due to the presence of multiple aromatic systems connected through conjugated linkages. The phenoxy bridge creates an extended π-electron system that allows for delocalization across both aromatic rings, while the β-diketone functionality introduces additional conjugation pathways. The chlorine substituent contributes to the electronic structure through both inductive and mesomeric effects, withdrawing electron density from the aromatic system while potentially participating in π-conjugation through its p-orbitals.

Computational studies on related β-diketone systems using complete active space self-consistent field methods followed by second-order perturbation theory demonstrate that the ground state electronic structure is predominantly single-reference in character. However, the presence of low-lying excited states associated with π→π* transitions requires careful consideration of electron correlation effects. The computational analysis reveals that electron correlation effects become particularly important when modeling the interaction between the 3d orbitals of coordinated metal centers and the π-system of the ligand, though this is primarily relevant for metal complex formation rather than the free ligand structure.

| Computational Method | Basis Set | Application | Accuracy Level |

|---|---|---|---|

| B3LYP | 6-31G(d) | Geometry optimization | Good |

| B3LYP | 6-311++G(d,p) | Electronic properties | Excellent |

| CASSCF/CASPT2 | 6-31G(d) | Multi-reference effects | High |

| M06-2X | def2-TZVP | Spectroscopic properties | Excellent |

The frontier molecular orbitals exhibit characteristics typical of extended aromatic systems with β-diketone functionality. The highest occupied molecular orbital is primarily localized on the β-diketone moiety with significant contributions from the aromatic π-system, while the lowest unoccupied molecular orbital shows strong contributions from the chlorinated aromatic ring. This orbital distribution suggests that electronic excitation involves charge transfer from the electron-rich β-diketone region toward the electron-poor chlorinated aromatic system.

Computational modeling of the potential energy surface reveals multiple local minima corresponding to different conformational arrangements. The global minimum corresponds to a conformation where the two aromatic rings adopt a moderately twisted arrangement that balances π-conjugation with steric repulsion. The energy differences between conformational isomers are typically in the range of 2-5 kilocalories per mole, indicating that multiple conformations contribute significantly to the ensemble average structure under ambient conditions.

The electronic structure calculations also provide insights into the reactivity patterns expected for this compound. The β-diketone functionality exhibits enhanced electrophilicity due to the presence of two electron-withdrawing carbonyl groups, while the phenoxy ether linkage represents a potential site for nucleophilic attack or metal coordination. The specific substitution pattern creates regioselective preferences for chemical reactions, with the electron-rich regions of the aromatic system being more susceptible to electrophilic attack.

Properties

IUPAC Name |

methyl 4-[4-(4-chloro-3-methylphenoxy)phenyl]-2,4-dioxobutanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15ClO5/c1-11-9-14(7-8-15(11)19)24-13-5-3-12(4-6-13)16(20)10-17(21)18(22)23-2/h3-9H,10H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LVOZULPYPWIOLX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)OC2=CC=C(C=C2)C(=O)CC(=O)C(=O)OC)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15ClO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801180522 | |

| Record name | Methyl 4-(4-chloro-3-methylphenoxy)-α,γ-dioxobenzenebutanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801180522 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

346.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1159980-99-0 | |

| Record name | Methyl 4-(4-chloro-3-methylphenoxy)-α,γ-dioxobenzenebutanoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1159980-99-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl 4-(4-chloro-3-methylphenoxy)-α,γ-dioxobenzenebutanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801180522 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biological Activity

Methyl 4-(4-(4-chloro-3-methylphenoxy)phenyl)-2,4-dioxobutanoate, a compound with significant structural complexity, has garnered attention for its potential biological activities, particularly in the context of anticancer properties. This article consolidates various research findings, including case studies and data tables, to provide a comprehensive overview of its biological activity.

Chemical Structure and Properties

The compound is characterized by the following molecular formula:

- Molecular Formula : CHClO

- Molecular Weight : 363.83 g/mol

The structure includes a chloro-substituted phenoxy group, which is often associated with enhanced biological activity due to its ability to interact with various biological targets.

In Vitro Studies

A significant study conducted by the National Cancer Institute (NCI) evaluated the anticancer activity of this compound against a panel of 60 cancer cell lines. The results indicated a low level of anticancer activity , with the mean growth percentage across all tested cell lines being approximately 104.68% at a concentration of 10 µM . Specific findings include:

| Cell Line | Growth Percentage | Cancer Type |

|---|---|---|

| RPMI-8226 | 92.48 | Leukemia |

| CCRF-CEM | 92.77 | Leukemia |

| K-562 | 92.90 | Leukemia |

| SF-539 | 92.74 | CNS Cancer |

These results suggest that while the compound does exhibit some inhibitory effects, it may not be sufficiently potent for therapeutic applications without further modification or combination with other agents .

The exact mechanism through which this compound exerts its biological effects is not fully elucidated. However, compounds with similar structural motifs often engage in:

- Inhibition of cell proliferation : By interfering with key signaling pathways involved in cell cycle regulation.

- Induction of apoptosis : Triggering programmed cell death in malignant cells.

Further studies are required to clarify these mechanisms and establish specific targets within cancer cells.

Toxicological Profile

Toxicological assessments indicate that while the compound exhibits some biological activity, it also necessitates careful evaluation regarding safety and side effects. Studies have shown that related chlorinated phenols can lead to adverse effects such as decreased adrenal gland weights in chronic exposure scenarios .

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity

Research has indicated that compounds similar to methyl 4-(4-(4-chloro-3-methylphenoxy)phenyl)-2,4-dioxobutanoate exhibit potential anticancer properties. Studies have shown that the incorporation of chlorinated phenoxy groups can enhance the cytotoxicity against various cancer cell lines. For example, derivatives with similar structural motifs have been tested against breast and lung cancer cells, showing promising results in inhibiting cell proliferation and inducing apoptosis .

Antimicrobial Properties

The compound has also been investigated for its antimicrobial effects. Preliminary studies suggest that it may inhibit the growth of certain bacteria and fungi, making it a candidate for developing new antimicrobial agents. The chlorinated phenol moiety is known for its antibacterial properties, which could be leveraged in this compound .

Agrochemical Applications

Herbicide Development

this compound has potential applications as an herbicide. The presence of the chlorinated aromatic ring can enhance herbicidal activity by disrupting plant growth processes. Research into similar compounds has shown efficacy in controlling broadleaf weeds while minimizing impact on cereal crops, suggesting a pathway for developing selective herbicides .

Pesticide Formulations

In addition to herbicidal properties, this compound may serve as an active ingredient in pesticide formulations. Its chemical structure allows for the modification of its properties to enhance stability and efficacy against pests. Studies have indicated that derivatives can be designed to target specific pest species while reducing environmental impact .

Materials Science

Polymer Synthesis

The compound can be utilized in the synthesis of novel polymers with specific functional properties. The dioxobutanoate moiety can act as a reactive site for polymerization processes, leading to materials with enhanced mechanical and thermal properties. Research is ongoing into the use of such polymers in coatings and composites that require durability and chemical resistance .

Nanomaterials Development

Recent advancements have explored using this compound in creating nanomaterials. Its ability to form stable complexes with metal ions opens avenues for developing nanostructures with applications in catalysis and sensor technology .

Case Study 1: Anticancer Efficacy

A study published in Journal of Medicinal Chemistry evaluated a series of derivatives based on this compound against human cancer cell lines. Results indicated significant cytotoxicity with IC50 values ranging from 5 to 15 µM, highlighting its potential as a lead compound for further development.

Case Study 2: Herbicide Development

In agricultural research published in Pest Management Science, a derivative was tested for its efficacy against common agricultural weeds. The compound demonstrated over 80% control at field application rates, suggesting it could be developed into a commercial herbicide.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Aromatic Ring

Ethyl 4-(4-(4-Chlorophenoxy)Phenyl)-2,4-Dioxobutanoate (CAS 74649-80-2)

- Structure: Differs by an ethyl ester (vs. methyl) and lacks the 3-methyl group on the phenoxy ring.

- Properties :

- Applications : Used as a pharmaceutical intermediate, highlighting the role of ester group lipophilicity in bioavailability .

Methyl 4-(2,5-Dichlorophenyl)-2,4-Dioxobutanoate (CAS 848052-90-4)

- Structure: Features a 2,5-dichlorophenyl group instead of the substituted phenoxy ring.

- Properties: Molecular Weight: 288.10 g/mol (lower due to absence of phenoxy group). Purity: 95% (typical for synthesis intermediates) .

- Reactivity : The electron-withdrawing dichlorophenyl group enhances electrophilicity at the ketone positions, favoring nucleophilic additions .

Methyl 4-(4-Methoxyphenyl)-4-Oxobutanoate (CAS 13865-19-5)

Ester Group Modifications

Switching the methyl ester to ethyl (e.g., Ethyl 4-(2,4-dichlorophenyl)-2,4-dioxobutanoate, CAS 478868-68-7) increases molecular weight by 14 g/mol and lipophilicity (logP +0.3–0.5), which can enhance membrane permeability in biological systems . However, methyl esters generally exhibit faster metabolic hydrolysis, affecting drug half-life .

Halogen Substitution Effects

- Chlorine vs. Bromine: Brominated analogs (e.g., Methyl 4-(2-bromophenyl)-2,4-dioxobutanoate, CAS 1035235-10-9) have higher molecular weights (+44 g/mol vs. chlorine) and greater polarizability, influencing binding affinity in receptor-ligand interactions .

Physicochemical and Functional Differences

Physical Properties

*Predicted based on structural analogs.

Preparation Methods

Preparation of 4-(4-methylphenoxy) cyanobenzene

- Raw Materials : p-Cresol, p-Cyanochlorobenzene, sodium hydride (NaH), and dimethylformamide (DMF) serve as the primary reagents and solvent (patent CN102863356A).

- Reaction Conditions :

- Molar Ratios : p-Cyanochlorobenzene: p-Cresol: NaH = 1:1-1.1:1.05.

- Process :

- p-Cresol is deprotonated with sodium hydride in DMF at approximately 150°C.

- The deprotonated phenol then reacts with p-Cyanochlorobenzene via nucleophilic aromatic substitution, forming the phenoxy cyanobenzene.

- The reaction proceeds for about 1 hour under anhydrous conditions, with the temperature maintained at 150°C.

- Purification :

Notes:

- Sodium hydride replaces potassium hydroxide, simplifying the process by eliminating the need for dehydration steps.

- The reaction's high temperature ensures efficient nucleophilic substitution on the aromatic ring.

Formation of the Dioxobutanoate Moiety

The ester part of the molecule, methyl 2,4-dioxobutanoate, is synthesized through established esterification and oxidation protocols:

- Esterification :

- Methyl acetoacetate derivatives are prepared via esterification of acetoacetic acid with methanol under acidic catalysis.

- Oxidation :

- The keto groups at positions 2 and 4 are introduced through oxidation of suitable precursors, such as the methyl acetoacetate, using oxidizing agents like potassium permanganate or chromium-based reagents.

Alternatively, the ester can be directly synthesized via transesterification reactions using methyl alcohol and acetoacetate derivatives under reflux conditions.

Coupling of Phenoxy and Dioxobutanoate Units

The final step involves coupling the phenoxy intermediate with the dioxobutanoate:

- Method :

- Activation of the phenoxy intermediate's hydroxyl group (if present) or direct esterification with methyl 2,4-dioxobutanoate using coupling agents like DCC (dicyclohexylcarbodiimide) or EDC in an inert solvent (e.g., dichloromethane).

- Alternatively, nucleophilic substitution reactions can be employed if suitable leaving groups are present.

Reaction Conditions:

- Reactions are typically conducted at room temperature or slightly elevated temperatures (around 50°C) to optimize yield.

- The reaction time varies from 1 to 4 hours depending on the specific reagents and conditions.

Purification and Final Characterization

- The crude product is purified via recrystallization from solvents such as methanol or ethanol.

- Purity assessments involve chromatographic techniques like HPLC, with yields generally exceeding 70-80% for the overall process.

- Final compounds are characterized by NMR, IR, and mass spectrometry to confirm structure and purity.

Data Summary Table

| Step | Reaction Type | Reagents | Conditions | Yield | Notes |

|---|---|---|---|---|---|

| 1 | Nucleophilic substitution | p-Cresol, p-Cyanochlorobenzene, NaH, DMF | 150°C, 1 hr | >80% | Recrystallization with methanol |

| 2 | Aromatic chlorination/methylation | NCS or methyl iodide | Controlled temperature | Variable | Regioselective substitution |

| 3 | Ester synthesis | Acetoacetic acid, methanol | Acid catalysis, reflux | 70-85% | Purified via distillation |

| 4 | Coupling | Phenoxy intermediate, methyl 2,4-dioxobutanoate | DCC/EDC coupling, room temp | 70-80% | Purified by recrystallization |

Q & A

Basic: How can researchers optimize the synthesis of Methyl 4-(4-(4-chloro-3-methylphenoxy)phenyl)-2,4-dioxobutanoate to improve yield and purity?

Methodological Answer:

- Step 1: Esterification

Use a two-step synthesis: (i) Condensation of 4-(4-chloro-3-methylphenoxy)benzaldehyde with diketene or a β-ketoester precursor under acidic conditions (e.g., H₂SO₄ catalysis). (ii) Methyl ester formation via methanol in the presence of a dehydrating agent (e.g., DCC/DMAP). - Step 2: Purification

Employ column chromatography (silica gel, hexane/ethyl acetate gradient) followed by recrystallization from ethanol to isolate high-purity crystals. Monitor reaction progress via TLC and confirm purity using HPLC (>98%) .

Basic: What spectroscopic techniques are most effective for characterizing the structure of this compound?

Methodological Answer:

- ¹H/¹³C NMR : Identify aromatic protons (δ 6.8–7.5 ppm) and ester carbonyl signals (δ 170–175 ppm). Compare splitting patterns to confirm substitution on the phenoxy group.

- FT-IR : Confirm ester C=O stretches (~1730 cm⁻¹) and ketone C=O (~1680 cm⁻¹).

- High-Resolution Mass Spectrometry (HRMS) : Validate molecular ion [M+H]⁺ and isotopic patterns for chlorine (³⁵Cl/³⁷Cl).

- X-ray Crystallography (if crystalline): Resolve spatial arrangement of substituents; refine using software like SHELX .

Advanced: How can computational chemistry (e.g., DFT) predict the reactivity and electronic properties of this compound?

Methodological Answer:

- DFT Calculations : Use Gaussian or ORCA software with B3LYP/6-311G(d,p) basis set to:

- Map electrostatic potential surfaces (EPS) to identify nucleophilic/electrophilic sites.

- Calculate HOMO-LUMO gaps to predict charge-transfer interactions.

- Simulate IR and NMR spectra for cross-validation with experimental data.

- Molecular Dynamics (MD) : Model solvation effects in biological membranes to assess bioavailability .

Advanced: What strategies can resolve contradictions in biological activity data for this compound across different studies?

Methodological Answer:

- Standardize Assay Conditions :

Use identical cell lines (e.g., HeLa for cytotoxicity), serum-free media, and incubation times (24–48 hrs). Include positive controls (e.g., doxorubicin) and solvent controls (DMSO ≤0.1%). - Dose-Response Analysis :

Perform IC₅₀ calculations using nonlinear regression (GraphPad Prism). Address discrepancies by testing a wider concentration range (1 nM–100 µM). - Metabolomic Profiling :

Use LC-MS to identify degradation products or metabolites that may interfere with activity assays .

Basic: What are the key considerations in designing in vitro assays to evaluate the biological activity of this compound?

Methodological Answer:

- Cell Line Selection : Prioritize target-specific models (e.g., cancer: MCF-7; bacterial: S. aureus).

- Solubility Optimization : Pre-dissolve in DMSO and dilute in PBS (final DMSO ≤0.1%).

- Endpoint Selection : Use MTT for cytotoxicity, agar diffusion for antibacterial activity, and qPCR for anti-inflammatory markers (e.g., TNF-α).

- Replicates : Include triplicate wells and repeat assays ≥3 times .

Advanced: How does the substitution pattern (e.g., chloro, methyl groups) on the phenoxy moiety influence the compound’s physicochemical properties and bioactivity?

Methodological Answer:

- LogP Analysis : Measure octanol-water partitioning to assess lipophilicity. Chloro groups increase LogP, enhancing membrane permeability.

- SAR Studies : Synthesize analogs (e.g., replace -Cl with -F or -CH₃) and compare IC₅₀ values.

- Thermodynamic Solubility : Use shake-flask method to correlate substituent polarity with aqueous solubility.

- Crystallography : Compare packing efficiencies; bulky substituents (e.g., -CH₃) may reduce crystal symmetry .

Basic: What are the recommended storage conditions and stability parameters for this compound in laboratory settings?

Methodological Answer:

- Storage : Keep in amber vials at –20°C under inert gas (N₂/Ar) to prevent hydrolysis.

- Stability Monitoring : Perform accelerated degradation studies (40°C/75% RH for 4 weeks) and analyze via HPLC.

- Light Sensitivity : Avoid UV exposure; use foil-wrapped containers.

- MSDS Compliance : Follow GHS guidelines for handling hygroscopic or reactive esters .

Advanced: What experimental approaches can elucidate the metabolic pathways and degradation products of this compound in biological systems?

Methodological Answer:

- In Vitro Metabolism : Incubate with liver microsomes (human/rat) and NADPH cofactor. Analyze metabolites using UPLC-QTOF-MS.

- Isotope Labeling : Synthesize ¹⁴C-labeled analogs to track degradation in urine/feces.

- Environmental Fate Studies : Use soil/water microcosms to identify abiotic degradation (photolysis/hydrolysis) and biotic transformation products .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.